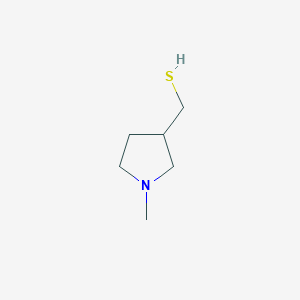

(1-Methylpyrrolidin-3-yl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NS |

|---|---|

Molecular Weight |

131.24 g/mol |

IUPAC Name |

(1-methylpyrrolidin-3-yl)methanethiol |

InChI |

InChI=1S/C6H13NS/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3 |

InChI Key |

SAWAGSSAPZDMHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)CS |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the N-Methylpyrrolidine Core

The synthesis of the N-methylpyrrolidine scaffold, the central structural component of the target compound, can be achieved through several strategic methodologies. These include the formation of the heterocyclic ring via cyclization reactions, the reduction of unsaturated or oxidized precursors, and subsequent derivatization to install the necessary substituents.

Ring Closure Reactions for Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring is a cornerstone of the synthesis. A direct and efficient method involves the double N-alkylation of a primary amine with an alkyl dihalide. researchgate.net Specifically, the reaction of methylamine with 1,4-dihalobutanes, such as 1,4-dibromobutane or 1,4-dichlorobutane, in the presence of a base, leads to the formation of the N-methylpyrrolidine ring in a single step. vjs.ac.vngoogle.com This process typically proceeds through a sequential SN2-like mechanism to assemble the two C-N bonds required for heterocyclization. researchgate.net

Other notable strategies for constructing the pyrrolidine skeleton, though more general, include 1,3-dipolar cycloaddition reactions between an azomethine ylide and an alkene, and the ring contraction of more abundant pyridine feedstocks. nih.govosaka-u.ac.jpnih.gov

| Method | Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Intramolecular Cyclization (Double Alkylation) | Methylamine, 1,4-Dibromobutane | K₂CO₃, Aqueous medium, 90°C | vjs.ac.vn |

| Intramolecular Cyclization (Double Alkylation) | Methylamine, 1,4-Dichlorobutane | Potassium iodide (catalyst), Ether solvent | google.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | Varies (thermal or catalytic) | nih.gov |

| Pyridine Ring Contraction | Pyridine, Silylborane | Photo-promoted reaction | osaka-u.ac.jpnih.gov |

Reduction Pathways for Pyrrolidine Precursors

An alternative to building the ring from acyclic precursors is to modify existing heterocyclic systems. The reduction of pyrrole (B145914), the aromatic analogue, or N-methylpyrrolidone, an oxidized derivative, provides viable pathways to the saturated N-methylpyrrolidine core.

Catalytic hydrogenation of pyrrole derivatives is a well-established method for producing pyrrolidines. acs.orgacs.org This process often employs heterogeneous catalysts like rhodium-on-alumina (Rh/Al₂O₃) and can proceed with high stereoselectivity, which is particularly important for substituted pyrroles. acs.orgacs.org The complete reduction of the pyrrole ring can also be achieved via electrolytic methods, often in the presence of a catalyst such as reduced nickel or platinum black. oup.com

Furthermore, N-methylpyrrolidine can be synthesized by the reduction of N-methylpyrrolidone. This transformation can be accomplished using hydrogen gas at high pressure with a copper chromite catalyst. vjs.ac.vn

| Precursor | Method | Key Reagents/Catalyst | Reference |

|---|---|---|---|

| Substituted Pyrroles | Catalytic Hydrogenation | Rh/Al₂O₃, H₂ (1-10 atm) | acs.org |

| Pyrrole | Electrolytic Reduction | Reduced Nickel or Platinum Black, H₂SO₄/alcohol | oup.com |

| N-Methylpyrrolidone | Catalytic Hydrogenation | Copper chromite, H₂ (1000-5000 psig) | vjs.ac.vn |

Derivatization of Pyrrolidine Intermediates to Incorporate Methyl and Methane Substituents

With the N-methylpyrrolidine ring constructed, the next critical step is the introduction of a one-carbon functional group at the C-3 position, which serves as the handle for the eventual installation of the methanethiol (B179389) moiety. This typically involves the synthesis of key intermediates such as (1-methylpyrrolidin-3-yl)methanol or a 3-(halomethyl)-1-methylpyrrolidine derivative.

A common strategy begins with a precursor like 1-methylpyrrolidine-3-carboxylic acid or its corresponding ester. Standard reducing agents, such as lithium aluminum hydride (LiAlH₄), can effectively reduce the carboxylic acid or ester functionality to a primary alcohol, yielding (1-methylpyrrolidin-3-yl)methanol. This alcohol can then be used directly for conversion to the thiol or can be transformed into a better leaving group, such as a halide or tosylate, to facilitate nucleophilic substitution.

Approaches for the Introduction of the Methanethiol Moiety

The final stage of the synthesis involves the conversion of the C-3 one-carbon substituent into the desired methanethiol group (-CH₂SH). This can be accomplished through either direct displacement reactions or by converting a precursor functional group, like an alcohol or halide, into the thiol.

Direct Thiolation Reactions

Direct thiolation typically involves an SN2 reaction where a suitable leaving group on the methyl substituent is displaced by a sulfur nucleophile. The most straightforward method utilizes a (1-methylpyrrolidin-3-yl)methyl halide (e.g., bromide or chloride) as the substrate and sodium hydrosulfide (B80085) (NaSH) as the nucleophile. jove.comlibretexts.org While this approach is direct, a potential drawback is the formation of a sulfide (B99878) byproduct, which can occur if the newly formed thiol product acts as a nucleophile and reacts with a second molecule of the alkyl halide. jove.comlibretexts.org

Conversion of Precursors (e.g., Alcohols, Halides) to Thiol Functions

To circumvent the issues associated with direct thiolation and to provide alternative synthetic routes, various methods exist for converting precursor functional groups, particularly halides and alcohols, into the thiol function.

From Halides: A highly effective method for converting alkyl halides to thiols that avoids the formation of sulfide byproducts involves the use of thiourea. libretexts.orglibretexts.org The alkyl halide first reacts with thiourea to form a stable alkylisothiouronium salt intermediate. This salt is then hydrolyzed with an aqueous base to yield the desired thiol. jove.com

From Alcohols: The precursor (1-methylpyrrolidin-3-yl)methanol can be converted to the corresponding thiol through several pathways. A common two-step approach involves first converting the alcohol into a species with a good leaving group, such as a tosylate, by reacting it with tosyl chloride. thieme-connect.com The resulting tosylate is then readily displaced by a sulfur nucleophile, like thiourea, followed by hydrolysis to give the thiol. thieme-connect.comsemanticscholar.org

Alternatively, one-pot methods exist for the direct conversion of alcohols to thiols. One such method employs Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], which can transform primary and secondary alcohols into their corresponding thiols. researchgate.netrsc.org Another one-step process involves a Mitsunobu-type reaction, where the alcohol is reacted with a thiolacid in the presence of triphenylphosphine (B44618) and an azodicarboxylate. google.com

| Precursor | Method | Key Reagents | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Alkyl Halide | Direct Thiolation | Sodium Hydrosulfide (NaSH) | Direct; Risk of sulfide byproduct formation | jove.comlibretexts.org |

| Alkyl Halide | Thiourea Method | 1. Thiourea; 2. Aqueous Base (e.g., NaOH) | Avoids sulfide byproducts; Two steps | libretexts.org |

| Alcohol | Tosylate Intermediate | 1. Tosyl Chloride, Pyridine; 2. Thiourea; 3. Aqueous Base | High-yielding, reliable; Multi-step | thieme-connect.com |

| Alcohol | Lawesson's Reagent | Lawesson's Reagent | One-pot reaction; Can produce alkene byproducts | researchgate.netrsc.org |

| Alcohol | Mitsunobu Reaction | Thiolacid, Triphenylphosphine, Azodicarboxylate | Mild, one-step, stereoselective; Reagent cost | google.com |

Utilization of Thioacetate and Thiolate Intermediates in Methanethiol-Related Syntheses

The introduction of a thiol group onto an alkyl backbone is often accomplished via nucleophilic substitution using a sulfur-containing nucleophile. While direct use of thiolate anions (like NaSH) is possible, the thioacetate anion (CH₃COS⁻) offers a more controlled and widely used alternative. This method involves a two-step sequence: initial formation of a thioacetate ester, followed by hydrolysis to unveil the thiol.

The primary advantage of using a thioacetate intermediate is that it avoids the harsh conditions and potential side reactions associated with more reactive and basic thiolates, such as elimination reactions. Potassium thioacetate is a common reagent for this purpose. It acts as a soft nucleophile, readily displacing good leaving groups such as tosylates, mesylates, or halides in a classic Sₙ2 reaction.

Table 1: Comparison of Thiolating Agents This is an interactive data table. You can sort and filter the data.

| Reagent | Nucleophile | Key Features | Typical Use |

|---|---|---|---|

| Potassium Thioacetate | CH₃COS⁻ | Mild, stable, solid reagent. Forms a stable intermediate. | Sₙ2 displacement of tosylates/halides. |

| Sodium Hydrosulfide | HS⁻ | Highly reactive, basic. Can lead to side reactions. | Direct conversion of alkyl halides to thiols. |

Chiral Synthesis of (1-Methylpyrrolidin-3-yl)methanethiol (B6145750) and its Stereoisomers

Achieving stereochemical control is paramount in modern pharmaceutical synthesis. The synthesis of specific stereoisomers of this compound requires a robust asymmetric strategy, which begins with the formation of an enantiomerically pure pyrrolidine precursor.

Asymmetric Synthetic Routes to Chiral Pyrrolidine Precursors

The construction of the chiral pyrrolidine ring is the cornerstone of the asymmetric synthesis of the target molecule. A key precursor for this synthesis is chiral (1-methylpyrrolidin-3-yl)methanol. This can be synthesized from the chiral pool, utilizing readily available, enantiomerically pure starting materials like malic acid.

A plausible synthetic route begins with the reaction of either (R)- or (S)-malic acid with methylamine. This reaction forms a cyclic imide intermediate, 1-methylpyrrolidine-2,5-dione, which can then be selectively reduced to generate chiral 1-methyl-3-pyrrolidinol. google.com Further reduction of the corresponding ester or carboxylic acid derivative yields the target precursor, (R)- or (S)-(1-methylpyrrolidin-3-yl)methanol. cymitquimica.comnih.gov This approach effectively transfers the stereochemistry from the starting material to the pyrrolidine core.

Broader strategies in asymmetric pyrrolidine synthesis often rely on catalyst-controlled reactions. These include organocatalytic Michael additions to nitroalkenes followed by reductive cyclization, which can generate highly functionalized 3,4-disubstituted pyrrolidines with excellent enantioselectivity. nih.gov

Diastereoselective and Enantioselective Approaches in Thiol Introduction

The introduction of the thiol group onto the chiral precursor is not an enantioselective step but a stereospecific one. Starting with an enantiomerically pure precursor, such as (R)-(1-methylpyrrolidin-3-yl)methanol, the stereochemical outcome of the thiol introduction is dictated by the reaction mechanism.

The process involves two key steps:

Activation of the Alcohol : The primary alcohol of the precursor is converted into a good leaving group. A common method is tosylation, where the alcohol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate. This step proceeds with retention of configuration at the chiral center.

Nucleophilic Substitution : The resulting tosylate is then subjected to a nucleophilic substitution reaction with a sulfur nucleophile, such as potassium thioacetate. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com

A hallmark of the Sₙ2 mechanism is the "backside attack" of the nucleophile on the carbon atom bearing the leaving group. This approach forces an inversion of the stereochemical configuration at that center, a phenomenon known as Walden inversion. masterorganicchemistry.comyoutube.com Therefore, if the synthesis starts with the (R)-enantiomer of the precursor alcohol, the final thiol product will have the (S)-configuration, and vice-versa. This inherent stereospecificity of the Sₙ2 reaction allows for precise control over the final product's absolute stereochemistry.

Table 2: Stereochemical Pathway of Thiol Introduction This is an interactive data table. You can sort and filter the data.

| Starting Precursor Stereochemistry | Intermediate Tosylate Stereochemistry | Mechanism of Thiol Introduction | Final Thiol Stereochemistry |

|---|---|---|---|

| (R)-(1-methylpyrrolidin-3-yl)methanol | (R)-(1-methylpyrrolidin-3-yl)methyl tosylate | Sₙ2 (Inversion) | (S)-(1-Methylpyrrolidin-3-yl)methanethiol |

Exploration of Chiral Auxiliaries and Catalysts in Pyrrolidine Synthesis

While using starting materials from the chiral pool is a direct method, another powerful strategy in asymmetric synthesis involves the use of chiral auxiliaries and catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For pyrrolidine synthesis, auxiliaries like Evans oxazolidinones can be used to control the stereochemistry of alkylation or cycloaddition reactions that form the ring system.

Chiral catalysts , on the other hand, are used in sub-stoichiometric amounts to create a chiral environment that favors the formation of one enantiomer over the other. The field of asymmetric catalysis has developed a vast array of catalysts for pyrrolidine synthesis. These include:

Organocatalysts : Small, metal-free organic molecules, such as proline derivatives and chiral phosphoric acids, are effective in catalyzing reactions like Michael additions and aldol (B89426) reactions to build chiral pyrrolidine precursors. whiterose.ac.ukmdpi.com

Transition Metal Catalysts : Complexes of metals like palladium, rhodium, and gold with chiral ligands (e.g., phosphoramidites) are widely used in asymmetric cycloaddition and hydroamination reactions to construct the pyrrolidine ring with high enantioselectivity.

These catalytic methods offer versatility and are crucial for synthesizing novel pyrrolidine structures that may not be readily accessible from the chiral pool.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Thiolate Anion

The thiol group of (1-methylpyrrolidin-3-yl)methanethiol (B6145750) is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion. This anion is a potent nucleophile, significantly more reactive than the neutral thiol.

Participation in Nucleophilic Substitution Reactions

The thiolate anion derived from this compound is a strong nucleophile that can readily participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides in a typical SN2 fashion to form thioethers. The reaction involves the backside attack of the thiolate on the carbon atom bearing the leaving group, leading to inversion of stereochemistry if the carbon is chiral. The presence of the N-methylpyrrolidine ring may influence the reaction rates and yields due to steric effects and potential intramolecular interactions.

Conjugate Addition Reactions (e.g., Thiol-yne Chemistry)

The thiolate anion of this compound can also act as a nucleophile in conjugate addition reactions, including the thiol-yne reaction. In this type of reaction, the thiolate adds to an activated alkyne, a process that is often initiated by a radical initiator or a base. The reaction proceeds through a vinyl sulfide (B99878) intermediate, and a second addition of a thiol can occur, leading to a dithioether product. The regioselectivity of the addition can be influenced by the electronic and steric properties of the substituents on the alkyne.

Oxidation Chemistry of the Thiol Group

The thiol group of this compound is susceptible to oxidation by various oxidizing agents. The oxidation products can range from disulfides to sulfonic acids, depending on the strength of the oxidant and the reaction conditions.

Formation of Disulfide Linkages

Mild oxidizing agents, such as iodine or hydrogen peroxide, can oxidize this compound to its corresponding disulfide. This reaction proceeds through the formation of a sulfenyl iodide intermediate, which then reacts with another molecule of the thiol to form the disulfide bond and regenerate the iodide catalyst. The formation of disulfide linkages is a reversible process, and the disulfide can be reduced back to the thiol using reducing agents like dithiothreitol (B142953) (DTT).

Pathways Involving Thiyl Radicals

The thiol group can also undergo one-electron oxidation to form a thiyl radical. This can be achieved using various radical initiators or through photolysis. Once formed, the thiyl radical can participate in a variety of reactions, including hydrogen abstraction, addition to unsaturated bonds, and dimerization to form a disulfide. The reactivity of the thiyl radical is influenced by the stability of the radical and the nature of the surrounding molecular structure.

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the 1-methylpyrrolidine (B122478) ring of this compound is a key center of reactivity. As a tertiary amine, its chemical behavior is characterized by its basicity and nucleophilicity, which allows it to participate in a variety of coordination and transformation reactions.

Basicity and Coordination Chemistry

The pyrrolidine nitrogen possesses a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton. The basicity of pyrrolidines is comparable to that of other dialkyl amines. wikipedia.org The pKa of the conjugate acid of the parent pyrrolidine is 11.27 in water. chemicalbook.com Studies on a range of substituted pyrrolidines in acetonitrile (B52724) have shown their conjugate acid pKa (pKaH) values typically fall within the 16 to 20 range, indicating significant basicity in non-aqueous solvents. nih.gov The nitrogen in pyrrolidine is more basic and nucleophilic than that in pyrrole (B145914) because its lone pair is localized and not involved in an aromatic system. pearson.com

This basicity and the presence of the lone pair also enable the pyrrolidine nitrogen to act as a ligand in coordination chemistry, forming complexes with various metal ions. Pyrrolidine and its derivatives are widely utilized as ligands for transition metals in catalysis and synthesis. nih.gov The coordination can occur through the nitrogen atom, influencing the electronic and steric environment of the metal center. While specific studies on the coordination chemistry of this compound are not prevalent, the presence of both a soft thiol donor and a harder amine donor suggests potential for acting as a bidentate or bridging ligand in coordination complexes.

Role in Intramolecular Cyclizations and Rearrangements

The proximate positioning of the nucleophilic pyrrolidine nitrogen and the thiol group in this compound can facilitate intramolecular reactions. The nitrogen atom can act as an internal base or nucleophile, promoting cyclization or rearrangement reactions. For instance, the nitrogen could deprotonate the thiol to form a thiolate, a more potent nucleophile, which could then attack an electrophilic center within the same molecule or in another reactant.

While specific intramolecular cyclizations for this compound are not detailed in the literature, the general reactivity of pyrrolidines and thiols suggests such possibilities. For example, intramolecular thiol-ene reactions are a well-established method for forming cyclic structures. nih.gov In a suitably unsaturated derivative of the title compound, the pyrrolidine nitrogen could influence the reaction by altering the electronic properties of the molecule or by acting as a directing group. Furthermore, pyrrolidine rings themselves can undergo rearrangement reactions, such as ring contraction to form cyclobutane (B1203170) derivatives through 1,4-biradical intermediates. nih.gov The substituents on the pyrrolidine ring play a crucial role in the feasibility and outcome of such rearrangements.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound requires a combination of kinetic studies, identification of transient species, and analysis of the effects of the reaction environment.

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For reactions involving the pyrrolidine moiety, the nucleophilicity of the nitrogen is a key parameter. The kinetics of reactions between various pyrrolidine-based organocatalysts and reference electrophiles have been measured, revealing second-order kinetics—first order in the amine and first order in the electrophile. nih.gov These studies allow for the determination of nucleophile-specific parameters (N and s) which can be used to predict reaction rates with other electrophiles. nih.govnih.gov

The table below presents kinetic data for the reaction of a representative pyrrolidine derivative with a standard electrophile, illustrating the quantitative assessment of nucleophilicity.

| Pyrrolidine Derivative | Electrophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| (S)-(-)-2-(Methoxymethyl)pyrrolidine | Benzhydrylium ion | Acetonitrile | 1.29 x 10⁵ |

| Prolinol | Benzhydrylium ion | Acetonitrile | 1.05 x 10⁵ |

| Pyrrolidine | Benzhydrylium ion | Acetonitrile | 9.12 x 10⁶ |

| Data sourced from studies on pyrrolidine nucleophilicity. nih.gov |

These data demonstrate the high reactivity of the pyrrolidine nitrogen as a nucleophile. Kinetic investigations of transformations involving the thiol group would likely focus on reactions such as Michael additions or thiol-ene coupling, where the rate is dependent on the concentration of the thiol and the electrophile, as well as the presence of initiators or catalysts.

Identification of Transition States and Intermediates

The elucidation of a reaction mechanism is incomplete without the characterization of its transient species, including transition states and intermediates. For reactions involving pyrrolidine derivatives, computational methods like Density Functional Theory (DFT) have been instrumental in modeling these high-energy species. For example, in the copper-catalyzed intramolecular C-H amination to form pyrrolidines, the structure of the transition state has been computationally investigated. acs.org Similarly, DFT studies have been used to understand the stereospecific rearrangement of pyrrolidines to cyclobutanes, identifying an open-shell singlet 1,4-biradical as a key intermediate. nih.gov The barrierless collapse of this intermediate explains the retention of stereochemistry in the product. nih.gov These examples highlight the types of intermediates and transition states that could be anticipated in reactions of this compound.

Influence of Solvent and Reaction Conditions on Reaction Pathways

The choice of solvent and other reaction conditions can dramatically influence the rate, yield, and even the mechanism of a chemical reaction. For reactions involving the nucleophilic pyrrolidine nitrogen, the solvent's ability to solvate ions is critical. youtube.com Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent shell that can hinder its reactivity. libretexts.org In contrast, polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) solvate cations more effectively than anions, leaving the nucleophile relatively "naked" and more reactive. youtube.com

Studies on the nucleophilicity of pyrrolidine in methanol-acetonitrile mixtures have shown that the nucleophilicity parameter N can vary significantly with solvent composition. nih.gov The N parameters for pyrrolidine range from 15.72 in methanol (B129727) to 18.32 in acetonitrile, demonstrating the profound impact of the solvent environment on reactivity. nih.gov

| Solvent Composition (% CH₃CN in CH₃OH) | Nucleophilicity Parameter (N) for Pyrrolidine |

| 0 | 15.72 |

| 20 | 16.32 |

| 40 | 16.94 |

| 60 | 17.58 |

| 80 | 18.04 |

| 100 | 18.32 |

| Data adapted from studies on solvent effects on pyrrolidine nucleophilicity. nih.gov |

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of a molecule by providing information about the chemical environment of atomic nuclei, such as hydrogen (1H) and carbon (13C).

1H NMR for Proton Environment Analysis

A 1H NMR spectrum of (1-Methylpyrrolidin-3-yl)methanethiol (B6145750) would be expected to show distinct signals for the protons on the methyl group attached to the nitrogen, the methylene (B1212753) group of the methanethiol (B179389) moiety, and the various protons on the pyrrolidine (B122466) ring. The chemical shift of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. Integration of the signals would correspond to the number of protons in each unique environment.

13C NMR for Carbon Backbone Characterization

The 13C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would help in assigning them to the methyl carbon, the methylene carbon of the methanethiol group, and the carbons of the pyrrolidine ring, thus confirming the carbon backbone of the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the this compound molecule with high precision. This data would allow for the calculation of its elemental formula, providing strong evidence for the compound's identity and purity.

LC-MS and UPLC for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) couple the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These techniques would be employed to assess the purity of a sample of this compound. By separating the compound from any impurities or byproducts from the synthesis, the mass spectrometer can then identify each component, confirming the presence and purity of the target molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption or scattering bands corresponding to the various functional groups. Key vibrational modes would include the C-H stretching and bending of the alkyl groups, the C-N stretching of the tertiary amine in the pyrrolidine ring, and, most notably, the S-H stretching of the thiol group, which typically appears as a weak band in the IR spectrum. The presence and position of these bands would provide confirmatory evidence for the compound's structure.

Chromatographic Techniques for Purification and Analysis

Chromatography is a fundamental separation technique extensively used in chemistry for the purification and analysis of compounds. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dependent on the volatility and thermal stability of the analyte.

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly suitable for compounds that are non-volatile or thermally labile. This compound, being a polar molecule, is amenable to analysis by HPLC.

In a typical HPLC analysis of this compound, a reversed-phase stationary phase, such as C18-silica, would likely be employed. The mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a pH modifier to control the ionization state of the amine in the pyrrolidine ring. Detection could be achieved using a UV detector set to the absorption maximum of the thiol group or a more universal detector like a mass spectrometer (LC-MS) for unambiguous identification.

HPLC is instrumental in assessing the purity of this compound by separating it from starting materials, by-products, and degradation products. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis. While specific application notes detailing the HPLC analysis of this compound are not readily found in the literature, the principles of the technique allow for the development of a robust analytical method.

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elution of the polar analyte and control of amine protonation. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~235 nm or Mass Spectrometry (MS) | Detection of the thiol chromophore or mass-based identification. |

| Injection Volume | 10 µL | Standard sample injection volume. |

Gas Chromatography is a separation technique used for volatile and thermally stable compounds. Given that this compound has a relatively low molecular weight and is expected to be reasonably volatile, GC is a suitable method for its analysis.

In a GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A common stationary phase for the analysis of polar compounds like thiols and amines would be a mid-polarity phase, such as one containing phenyl or cyanopropyl functional groups.

Detection in GC can be accomplished using a variety of detectors. A Flame Ionization Detector (FID) would provide a response proportional to the mass of carbon in the analyte, making it suitable for quantification. For more specific detection of the sulfur-containing compound, a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would be highly selective and sensitive. Coupling the GC to a mass spectrometer (GC-MS) would provide definitive structural information based on the fragmentation pattern of the molecule.

As with HPLC, specific, documented GC methods for this compound are scarce in the public domain. However, based on the analysis of similar compounds, a suitable method could be readily developed.

Table 3: Postulated GC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Mid-polarity (e.g., DB-5ms) | Separation of the polar analyte from potential impurities. |

| Inlet Temperature | 250 °C | Ensure complete vaporization of the sample. |

| Oven Program | Start at 50 °C, ramp to 250 °C | Separate compounds based on boiling point differences. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Detector | FID, SCD, FPD, or MS | For quantification and/or selective detection of the sulfur compound. |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to understanding the intrinsic properties of (1-Methylpyrrolidin-3-yl)methanethiol (B6145750). DFT methods, such as the B3LYP hybrid functional, are often used to balance computational cost and accuracy for molecules of this size. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves analyzing various possible conformers. The flexibility of the five-membered pyrrolidine (B122466) ring and the rotation around the C3-C(methanethiol) bond give rise to several low-energy structures.

The pyrrolidine ring typically adopts an envelope or twisted conformation to relieve ring strain. nih.gov The key conformational question for this molecule is the orientation of the methanethiol (B179389) substituent, which can be in a pseudo-axial or pseudo-equatorial position relative to the ring. DFT calculations are used to determine the geometry and relative energies of these conformers. nih.govmdpi.com The analysis typically reveals that one conformer is more stable than the other, with the energy difference indicating the population distribution at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Description |

| Equatorial | 0.00 | 1.85 | The -CH₂SH group is in a pseudo-equatorial position. This is the global minimum energy structure. |

| Axial | +5.72 | 2.10 | The -CH₂SH group is in a pseudo-axial position, leading to some steric strain. |

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of delocalized orbitals spread across the entire molecule. libretexts.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.orgpressbooks.pub For this compound, the HOMO is expected to have significant contributions from the lone pairs on the sulfur and nitrogen atoms, making these the likely sites for electrophilic attack. The LUMO would be an antibonding orbital, likely distributed across the C-S and C-N bonds. pressbooks.pub

Table 2: Frontier Molecular Orbital Energies for this compound

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

| Orbital | Energy (eV) | Description |

| HOMO | -5.89 | Primarily located on the sulfur and nitrogen lone pairs. |

| LUMO | +1.25 | Primarily a σ* antibonding orbital associated with the C-S bond. |

| HOMO-LUMO Gap | 7.14 | Indicates high kinetic stability. |

DFT calculations are highly effective for predicting spectroscopic properties, which can aid in the identification and characterization of the molecule. Vibrational frequencies corresponding to infrared (IR) spectra can be calculated by analyzing the second derivatives of the energy with respect to atomic positions. researchgate.net These calculations can predict the positions of key vibrational modes, such as the S-H stretch, C-S stretch, and C-N stretch. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. nih.gov These theoretical predictions are valuable for assigning peaks in experimental spectra and can be used to distinguish between different conformers or isomers.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Calculations performed at the B3LYP/6-31G(d,p) level of theory. Frequencies are unscaled.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| S-H Stretch | 2580 | Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-N Stretch | 1120 | Medium |

| C-S Stretch | 715 | Medium-Weak |

Reaction Mechanism Studies

Theoretical methods are indispensable for elucidating the detailed mechanisms of chemical reactions, including the identification of transient species like transition states.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. libretexts.orglongdom.orgwikipedia.org By mapping the PES for a reaction, chemists can identify the most favorable pathway from reactants to products. longdom.org This pathway, known as the minimum energy pathway, proceeds through a high-energy transition state that separates the reactant and product valleys on the surface. libretexts.org For reactions involving this compound, such as S-alkylation or oxidation, PES mapping can reveal the energy barriers (activation energies) and the energies of any intermediates, providing a complete thermodynamic and kinetic profile of the reaction. nih.govchemrxiv.org

A critical point on the PES is the transition state (TS), which is a first-order saddle point—a maximum along the reaction coordinate and a minimum in all other directions. libretexts.org Computational algorithms are used to locate the precise geometry and energy of the TS. The existence of a single imaginary frequency in the calculated vibrational spectrum confirms that the located structure is a true transition state. mdpi.com

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com The IRC is the minimum energy path in mass-weighted coordinates that connects the transition state downhill to the reactants on one side and the products on the other. scm.comiastate.edu This analysis is crucial as it verifies that the identified transition state correctly connects the intended reactants and products, thus validating the proposed reaction mechanism. mdpi.com

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its intermolecular interactions with other molecules, such as solvent molecules, biological macromolecules, or other thiol molecules. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves. dntb.gov.ua

The primary goal of MD simulations in this context is to understand and quantify the non-covalent interactions that govern the behavior of the molecule in a condensed phase. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com For example, a simulation could model how the thiol group of this compound forms hydrogen bonds with water molecules or with active site residues in a protein. dntb.gov.uamdpi.com

Analysis of MD simulation trajectories yields valuable data on the structural and dynamic properties of the system. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule's conformation. mdpi.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. mdpi.com

Radius of Gyration (Rg): Indicates the compactness of a molecule or complex over time. mdpi.com

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing information on its interaction with the surrounding medium. mdpi.com

By simulating this compound, researchers could predict its binding affinity to a target protein, understand its solubility characteristics, and visualize the specific intermolecular forces that stabilize its interactions within a given environment. dntb.gov.ua

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| RMSD | Conformational stability of the molecule or a complex. mdpi.com | Assesses if the molecule maintains a stable structure when interacting with a target. |

| RMSF | Flexibility of different parts of the molecule. mdpi.com | Identifies which parts (e.g., the thiol group) are more mobile and likely to engage in interactions. |

| Rg | Compactness and overall shape of the molecule or complex. mdpi.com | Indicates changes in shape upon binding or in different solvents. |

| SASA | Exposure of the molecule to the solvent. mdpi.com | Helps to understand solubility and the extent of interaction with the surrounding environment. |

Prediction of Chemical Properties (e.g., Acidity of Thiol Group)

The acidity of the thiol group (-SH), quantified by its pKa value, is a critical chemical property of this compound, as it determines the extent of its ionization at a given pH. Computational chemistry offers powerful tools for predicting pKa values, often employing quantum mechanical methods like Density Functional Theory (DFT). nih.govresearchgate.net

Accurately calculating the pKa of thiols has been a significant computational challenge. Early DFT studies using implicit solvation models alone often yielded large errors, with deviations of nearly 10 pKa units from experimental values for simple thiols like methanethiol and ethanethiol. nih.gov The primary difficulty lies in accurately capturing the significant difference in solvation energy between the neutral thiol (R-SH) and its corresponding thiolate anion (R-S⁻).

A major breakthrough in improving the accuracy of these predictions has been the inclusion of a few explicit water molecules in the computational model, in addition to the implicit solvent continuum. nih.gov These explicit water molecules can form direct hydrogen bonds with the sulfur atom, providing a much better description of the specific solute-solvent interactions that stabilize the thiolate anion. Studies have shown that including just one explicit water molecule can lower the error in calculated pKa by an average of 3.5 pKa units. nih.gov The inclusion of three explicit water molecules can reduce the error even further, by about 4.5 pKa units, bringing the calculated values to within one pKa unit of experimental results. nih.gov

The choice of the DFT functional and basis set is also crucial for obtaining reliable results. Extensive testing has shown that functionals like ωB97XD and M06-2X, paired with basis sets that include diffuse and polarization functions such as 6-311++G(d,p), provide some of the best performances for predicting thiol pKa values when combined with a mixed explicit/implicit solvation model. nih.govresearchgate.net For this compound, these advanced computational protocols would be necessary to obtain a reliable prediction of its thiol group's acidity.

Table 3: Performance of Selected DFT Methods for Thiol pKa Prediction

| DFT Functional | Basis Set | Solvation Model | Average Error (pKa units) | Reference |

|---|---|---|---|---|

| ωB97XD | 6-311++G(d,p) | SMD with 3 explicit H₂O | +0.15 ± 0.58 | nih.gov |

| B3LYP | 6-311++G(d,p) | SMD with 3 explicit H₂O | -0.78 ± 0.79 | nih.gov |

| M06-2X | (not specified) | SMDsSAS | 0.77 (RMSE) | researchgate.net |

| Various | (not specified) | Implicit Solvation Only | ~10 | nih.gov |

Applications As a Synthetic Building Block and Reagent

Utilization in the Synthesis of Complex Organic Molecules

The combination of a chiral pyrrolidine (B122466) and a methanethiol (B179389) moiety suggests its potential as a valuable building block in the synthesis of intricate organic structures.

As a Chiral Scaffold in Asymmetric Synthesis

The inherent chirality of (1-Methylpyrrolidin-3-yl)methanethiol (B6145750) makes it an attractive candidate for use as a chiral scaffold. Chiral pyrrolidine derivatives are well-established as effective auxiliaries and catalysts in asymmetric synthesis, guiding the stereochemical outcome of reactions. nih.govnih.gov The thiol group offers a handle for temporary or permanent attachment to a substrate, while the stereocenter on the pyrrolidine ring directs the approach of reagents, thus controlling the formation of new stereocenters. Although specific examples employing this compound are not documented, the principle is well-founded in the broader field of asymmetric synthesis. mdpi.com

Precursor for Functionalized Heterocycles

The thiol and amine functionalities within this compound provide reactive sites for the construction of various functionalized heterocyclic systems. Thiols are known precursors for a wide range of sulfur-containing heterocycles, and the pyrrolidine nitrogen can participate in cyclization reactions. researchgate.netechemcom.com For instance, the thiol group could undergo condensation reactions with carbonyl compounds or participate in cycloadditions to form thiazolidines or other sulfur-containing rings. The nucleophilic nature of the thiol also allows for its use in the synthesis of thiophene (B33073) and thiazole (B1198619) derivatives, which are common motifs in medicinally important compounds. echemcom.comopenmedicinalchemistryjournal.com

Role in Ligand Design for Catalysis

The structural attributes of this compound make it a promising candidate for the design of novel ligands for transition metal-catalyzed reactions.

Chiral Ligands for Asymmetric Transformations

The combination of a chiral pyrrolidine and a sulfur donor atom presents an ideal framework for a bidentate or potentially tridentate chiral ligand. The nitrogen of the pyrrolidine and the sulfur of the methanethiol can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic transformations, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions. mdpi.comresearchgate.net The stereochemistry of the pyrrolidine ring would be crucial in determining the facial selectivity of substrate binding and subsequent reaction.

Coordination Chemistry with Transition Metals

The soft sulfur donor of the thiol and the harder nitrogen donor of the tertiary amine allow for coordination to a wide range of transition metals. nih.govnih.gov The formation of stable chelate rings with metal ions is anticipated, which can influence the electronic and steric properties of the resulting metal complex. nih.govresearchgate.net The specific coordination geometry and stability of these complexes would depend on the nature of the metal, its oxidation state, and the reaction conditions. The study of such coordination complexes is fundamental to the development of new catalysts. nih.gov

Contribution to Peptide and Bioconjugation Chemistry

The thiol group is a key functional group in the field of peptide and bioconjugation chemistry, primarily due to the unique reactivity of the cysteine side chain.

While no direct use of this compound in peptide or bioconjugation chemistry has been reported, its structural similarity to cysteine suggests potential applications. The thiol group is highly nucleophilic and can readily participate in reactions such as Michael additions to maleimides or disulfide exchange, which are cornerstone reactions in bioconjugation for linking molecules to proteins or other biomolecules. nih.govmdpi.comnih.gov The pyrrolidine moiety could offer unique conformational constraints or solubility properties to the resulting bioconjugate. However, its application in solid-phase peptide synthesis or as a cysteine surrogate would require further investigation to determine its compatibility with standard protocols and its effect on peptide structure and function.

Formation of Thioester and Thioacid Derivatives

The thiol group of this compound is expected to readily undergo reactions to form thioesters and thioacids, which are important intermediates in organic synthesis and biochemistry.

Thioester Synthesis:

Thioesters can be synthesized through various methods, including the acylation of thiols. For a compound like this compound, several established protocols could be applicable:

Reaction with Acyl Chlorides: The most straightforward method involves the reaction of the thiol with an acyl chloride in the presence of a base to neutralize the HCl byproduct. The tertiary amine within the this compound structure could potentially act as an internal base, though an external base is typically added to ensure complete reaction.

Condensation with Carboxylic Acids: Direct condensation of the thiol with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the thiol.

Mitsunobu Reaction: This reaction allows for the conversion of a carboxylic acid to a thioester using a thiol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

General Reaction Scheme for Thioester Formation: R-SH + R'-COOH → R-S-CO-R' + H₂O

| Acylating Agent | Coupling/Activating Reagent | General Conditions |

| Acyl Chloride (R'COCl) | Base (e.g., Triethylamine, Pyridine) | Anhydrous solvent, Room temperature |

| Carboxylic Acid (R'COOH) | DCC, EDC | Anhydrous solvent, 0°C to Room temperature |

| Carboxylic Acid (R'COOH) | PPh₃, DEAD/DIAD | Anhydrous solvent, 0°C to Room temperature |

Thioacid Synthesis:

The synthesis of thioacids from thiols is less direct. One common approach involves the hydrolysis of a thioester. Alternatively, thioacids can be prepared by the reaction of an acid chloride with a source of hydrosulfide (B80085), such as sodium hydrosulfide (NaSH). While this compound itself would not be the starting material for the thioacid functional group, it could be used to generate a thioester which is then hydrolyzed.

Integration into Chemical Ligation Strategies

Chemical ligation techniques are powerful methods for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The most common of these is Native Chemical Ligation (NCL).

Native Chemical Ligation (NCL):

NCL involves the reaction between a C-terminal peptide thioester and an N-terminal cysteine residue of another peptide. The reaction proceeds through a transthioesterification step, followed by an irreversible S-to-N acyl transfer to form a native peptide bond.

For a molecule like this compound to be integrated into such a strategy, it would typically be used to prepare the C-terminal peptide thioester. The peptide would be synthesized with a C-terminal carboxylic acid, which would then be activated and reacted with this compound to form the required thioester. The resulting peptide thioester could then participate in an NCL reaction with a peptide fragment bearing an N-terminal cysteine.

The presence of the N-methylpyrrolidine group could potentially influence the solubility and reactivity of the peptide thioester, which might be advantageous in certain synthetic contexts.

Exploration in Material Science Applications (e.g., Stimulus-Responsive Systems)

The N-methylpyrrolidine moiety in this compound suggests its potential use as a monomer or functional component in the development of "smart" or stimulus-responsive materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light.

Polymers containing tertiary amine groups, such as the N-methylpyrrolidine ring, are known to exhibit pH-responsiveness. researchgate.net In acidic conditions, the tertiary amine is protonated, leading to electrostatic repulsion between polymer chains and causing the material to swell or dissolve in aqueous media. Conversely, at higher pH, the amine is deprotonated, the polymer becomes more hydrophobic, and may collapse or precipitate.

Research on polymers derived from N-alkylpyrrolidine methacrylates and methacrylamides has demonstrated their dual pH and temperature sensitivity. nih.govresearchgate.net These polymers can be designed to have a lower critical solution temperature (LCST), above which they become insoluble in water. The LCST can often be tuned by adjusting the pH, making them interesting candidates for applications in drug delivery, where a change in the local pH environment (e.g., in tumor tissues) could trigger the release of a therapeutic agent.

While there is no specific research detailing the incorporation of this compound into such systems, its structure is analogous to monomers that have been successfully used to create stimulus-responsive hydrogels and polymers. The thiol group could be used for polymerization or for grafting the pyrrolidine moiety onto other polymer backbones.

Q & A

Basic: How can the synthetic yield of (1-Methylpyrrolidin-3-yl)methanethiol be optimized while minimizing thiol oxidation?

Methodological Answer:

Synthetic optimization requires inert reaction conditions (e.g., nitrogen/argon atmosphere) to prevent thiol oxidation. Catalysts like K₂WO₄/alumina, which enhance thiolation efficiency by balancing acid-base properties, can improve yield . Monitor intermediates via in situ FT-IR or NMR to track thiol stability and oxidation byproducts. Adjust reaction stoichiometry (e.g., methanol:H₂S ratios) to favor thiol formation over disulfide derivatives .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign pyrrolidine ring protons (δ 2.5–3.5 ppm) and thiol proton (δ 1.3–1.6 ppm). Compare with analogs like (1-Methylpyrrolidin-3-yl)methanol for ring conformation .

- IR Spectroscopy : Identify S-H stretch (~2550 cm⁻¹) and confirm absence of disulfide (S-S) bonds (~500 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S ratios to rule out impurities .

Advanced: How does the thiol group participate in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

The thiol acts as a nucleophile in Pd-catalyzed C-S bond formation. For example, in Suzuki-Miyaura couplings, the thiolate anion (generated via base) reacts with aryl halides. Steric hindrance from the pyrrolidine ring may reduce reaction rates; mitigate this using bulky ligands (e.g., XPhos) to stabilize intermediates . Monitor reaction progress via GC-MS to optimize ligand/stoichiometry ratios .

Advanced: How to resolve conflicting reports on the antimicrobial efficacy of this compound?

Methodological Answer:

Discrepancies arise from assay conditions (e.g., pH, bacterial strain variability). Standardize testing using:

- MIC Assays : Compare activity against Gram-positive/negative pathogens under controlled O₂ levels (thiols oxidize in air, reducing efficacy) .

- Toxicity Thresholds : Use dose-response curves to identify inhibitory concentrations (IC₅₀) and account for cytotoxicity using mammalian cell lines (e.g., HEK293) .

Advanced: What methodologies identify interactions with methanethiol oxidase (MTO) enzymes?

Methodological Answer:

- Enzyme Assays : Incubate purified MTO with this compound and measure H₂S production via GC with a sulfur chemiluminescence detector .

- Localization Studies : Use SignalP 5.0 to predict cytoplasmic/periplasmic MTO localization and validate via subcellular fractionation .

- Inhibition Kinetics : Pre-incubate methanotrophs (e.g., Methylacidiphilum fumariolicum) with thiol and quantify methane oxidation inhibition via respirometry .

Advanced: How does steric hindrance from the pyrrolidine ring affect derivatization?

Methodological Answer:

The 3D conformation of the pyrrolidine ring limits access to the thiol group. For example, esterification efficiency drops by ~40% compared to linear analogs due to hindered nucleophilic attack . Mitigate via:

- Protecting Groups : Temporarily block the amine (e.g., Boc protection) to reduce steric bulk .

- Microwave Synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions .

Advanced: What catalyst acid-base properties enhance thiolation efficiency?

Methodological Answer:

Weak Lewis acid sites (e.g., Al₂O₃-supported K₂WO₄) improve methanethiol selectivity by reducing methanol overoxidation. Adjust alumina calcination temperature (500–700°C) to optimize surface acidity . Characterize catalysts via NH₃/CO₂-TPD to quantify acid/base site density .

Basic: How to assess cytotoxicity in mammalian cells?

Methodological Answer:

- MTT Assays : Expose cells (e.g., HeLa) to 0.1–100 µM thiol for 24–72 hrs.

- GC-MS Quantification : Measure intracellular thiol/disulfide ratios to correlate toxicity with oxidative stress .

- Apoptosis Markers : Use flow cytometry for Annexin V/PI staining .

Advanced: How to track metabolic byproducts during microbial degradation?

Methodological Answer:

- GC Headspace Analysis : Detect H₂S and dimethyl disulfide (DMDS) as degradation markers .

- ¹³C-Labeling : Trace formaldehyde (CH₂O) production via LC-MS to map carbon flux .

- Enzyme Inhibition : Use sodium azide to block MTO and confirm pathway specificity .

Advanced: How to address contradictions in methanethiol’s inhibition of methane monooxygenase (pMMO)?

Methodological Answer:

Conflicting results stem from concentration-dependent effects. At ≤3 µM, methanethiol is metabolized via MTO without inhibiting pMMO. Above 3 µM, H₂S byproducts competitively inhibit pMMO’s Cu active sites . Validate via:

- Pre-Incubation : Energize cells with methane prior to thiol exposure to distinguish substrate competition .

- XAS : Analyze Cu oxidation states in pMMO post-inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.